molecular formula C7H9N3O2 B1371923 2-(Dimethylamino)pyrimidine-4-carboxylic acid CAS No. 933759-45-6

2-(Dimethylamino)pyrimidine-4-carboxylic acid

Cat. No. B1371923
CAS RN: 933759-45-6
M. Wt: 167.17 g/mol
InChI Key: WVCYPLUPYMEHMY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 933759-45-6 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 2-(dimethylamino)-4-pyrimidinecarboxylic acid . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(Dimethylamino)pyrimidine-4-carboxylic acid is 1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dimethylamino)pyrimidine-4-carboxylic acid are not available, pyrimidines in general are known to participate in a variety of chemical reactions . For example, they can undergo oxidative annulation with anilines, aryl ketones, and DMSO .


Physical And Chemical Properties Analysis

2-(Dimethylamino)pyrimidine-4-carboxylic acid is a solid substance . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Pyrimidine Derivatives : The synthesis of various pyrimidine derivatives, including 2-(dimethylamino)pyrimidine-4-carboxylic acid, has been extensively studied. These compounds are synthesized through reactions involving ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates and 1,1-dimethylguanidine, followed by hydrolysis and decarboxylation processes. The synthesized pyrimidines have been evaluated for their inotropic effects on guinea pig atria, revealing significant biological activity (Dorigo et al., 1996).

  • Antimicrobial Applications : Research has highlighted the use of tetrahydropyrimidine derivatives, including those with a 2-(dimethylamino)pyrimidine structure, in antimicrobial applications. These compounds show promising results in combating bacterial and fungal infections, indicating their potential as chemotherapeutic agents (Kheder, Mabkhot, & Farag, 2011).

  • Cocrystal Design : The design of cocrystals involving 2-(dimethylamino)pyrimidine derivatives and various carboxylic acids has been explored. These cocrystals demonstrate different types of hydrogen bonding and molecular interactions, which are critical for understanding molecular recognition and drug design (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

  • Catalysis in Chemical Synthesis : The role of 2-(dimethylamino)pyrimidine derivatives in catalyzing various chemical reactions, such as iodolactonisation, has been investigated. These compounds function effectively as catalysts under neutral conditions, showcasing their utility in organic synthesis (Meng, Liu, Liu, & Wang, 2015).

Biological Activity and Drug Development

  • Cardiotonic Activity : The cardiotonic activity of certain pyrimidine derivatives, including 2-(dimethylamino)pyrimidine-4-carboxylic acid, has been a subject of research. These compounds exhibit positive inotropic effects, with potential implications in treating cardiac disorders (Dorigo et al., 1996).

  • Antimicrobial Agents : The effectiveness of 2-(dimethylamino)pyrimidine derivatives as antimicrobial agents has been established. They show significant activity against various microbial strains, underscoring their potential in antimicrobial therapy (Kheder, Mabkhot, & Farag, 2011).

  • Molecular Recognition and Drug Design : The study of cocrystals containing 2-(dimethylamino)pyrimidine derivatives aids in understanding molecular recognition processes, crucial for designing effective pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

  • Catalysis in Drug Synthesis : The catalytic properties of 2-(dimethylamino)pyrimidine derivatives are leveraged in the synthesis of complex pharmaceuticals, demonstrating their significance in drug development (Meng, Liu, Liu, & Wang, 2015).

Safety And Hazards

The safety information for 2-(Dimethylamino)pyrimidine-4-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for 2-(Dimethylamino)pyrimidine-4-carboxylic acid are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(dimethylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCYPLUPYMEHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647566
Record name 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)pyrimidine-4-carboxylic acid

CAS RN

933759-45-6
Record name 2-(Dimethylamino)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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